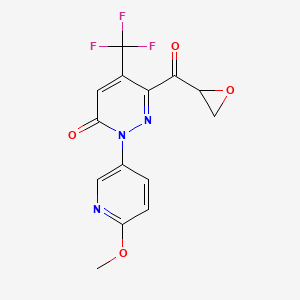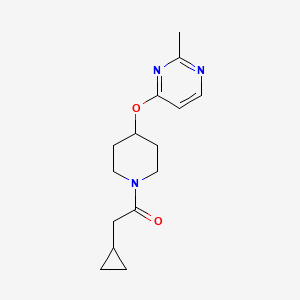![molecular formula C11H7ClN4 B2519996 5-Cloro-7-fenil-[1,2,4]triazolo[1,5-a]pirimidina CAS No. 92146-30-0](/img/structure/B2519996.png)
5-Cloro-7-fenil-[1,2,4]triazolo[1,5-a]pirimidina
Descripción general
Descripción
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the triazolopyrimidine class, which is known for its broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory effects by binding to the active site of CDK2, as confirmed by molecular docking simulations .
Biochemical Pathways
The inhibition of CDK2 by 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine affects the ERK signaling pathway . This pathway is involved in the regulation of cell proliferation and survival. The compound decreases the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, thereby suppressing the ERK signaling pathway .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The action of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine results in the induction of apoptosis and G2/M phase arrest in cells . It also regulates cell cycle-related and apoptosis-related proteins in cells . The compound has shown potent antiproliferative activities against various cancer cell lines .
Análisis Bioquímico
Biochemical Properties
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . Additionally, this compound interacts with the extracellular signal-regulated kinase (ERK) signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as MGC-803, HCT-116, and MCF-7, by inducing cell apoptosis and causing G2/M phase arrest . The compound also regulates cell cycle-related and apoptosis-related proteins, further influencing cell function . Moreover, it impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potent candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it suppresses the ERK signaling pathway, resulting in decreased phosphorylation of downstream targets and inhibition of cell proliferation . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine have been studied over time. The compound exhibits stability under various conditions, maintaining its biological activity . Long-term studies have shown that it can degrade over time, leading to reduced efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering temporal effects when evaluating the compound’s therapeutic potential.
Dosage Effects in Animal Models
The effects of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, it affects metabolic flux and metabolite levels, further influencing its therapeutic potential .
Transport and Distribution
The transport and distribution of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in target tissues are crucial for its therapeutic efficacy . Understanding the transport and distribution mechanisms can aid in optimizing the compound’s delivery and effectiveness.
Subcellular Localization
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct the compound to specific compartments or organelles, enhancing its therapeutic potential . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-thiol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.
Solvents: Polar aprotic solvents like DMF or DMSO are commonly used.
Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine can yield 5-amino-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the chloro substituent but shares similar biological activities.
7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidines: Variants with different substituents at the 7-position, showing diverse pharmacological properties
Uniqueness
5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the chloro group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications .
Propiedades
IUPAC Name |
5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKIDIRTPUFWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92146-30-0 | |
| Record name | 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2519913.png)
![ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2519915.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2519916.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2519919.png)



![4-chloro-N-({4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2519927.png)

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)



